N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea
Description
N-(4-Chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea is a urea derivative featuring a 4-chlorophenyl group and a 2-oxo-5-phenylimidazole moiety. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The 4-chlorophenyl group is a common pharmacophore in pesticides and pharmaceuticals due to its electron-withdrawing properties, which enhance binding affinity to biological targets .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-5-phenylimidazol-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-11-6-8-12(9-7-11)18-15(22)20-14-13(19-16(23)21-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILKCKPQBPCEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N=C2NC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chlorophenyl Isocyanate
4-Chlorophenyl isocyanate is typically prepared via the phosgenation of 4-chloroaniline. However, due to phosgene's toxicity, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are often employed in modern protocols. For example, reacting 4-chloroaniline with triphosgene in ethyl acetate at 0–80°C generates the isocyanate in situ, which is subsequently used without isolation.
Preparation of 4-Amino-5-Phenyl-2H-Imidazol-2-One
This intermediate is synthesized through cyclization reactions. A common route involves the condensation of phenylglyoxal with urea or thiourea under acidic conditions, followed by oxidative dehydrogenation to introduce the 2-oxo group. Alternatively, microwave-assisted synthesis has been reported to enhance reaction efficiency and yield.
Urea Bond Formation Strategies
The urea linkage is constructed via nucleophilic addition of the imidazole amine to the isocyanate. Three principal methods are documented:
Direct Coupling Using Isocyanate Intermediates
Protocol :
- 4-Chlorophenyl isocyanate (1.2 equiv.) is added dropwise to a solution of 4-amino-5-phenyl-2H-imidazol-2-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.
- The reaction is warmed to room temperature and stirred for 12–24 hours.
- The product is precipitated by adding ice-cwater, filtered, and purified via recrystallization from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–78% | |
| Purity (HPLC) | >90% | |
| Reaction Time | 12–24 hours |
Carbodiimide-Mediated Coupling
For cases where isocyanate instability is a concern, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea formation.
Protocol :
- 4-Chloroaniline (1.0 equiv.) and 4-amino-5-phenyl-2H-imidazol-2-one (1.0 equiv.) are dissolved in dimethylformamide (DMF).
- EDC (1.5 equiv.) and hydroxybenzotriazole (HOBt, 1.2 equiv.) are added to activate the carbonyl.
- The mixture is stirred at 25°C for 48 hours, followed by extraction with ethyl acetate and column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–62% | |
| Purity (NMR) | >95% |
Solid-Phase Synthesis
Solid-phase methods offer advantages in purification and scalability. A Wang resin -bound 4-chlorophenyl carbonate derivative reacts with the imidazole amine in DMF, followed by cleavage with trifluoroacetic acid (TFA).
Optimization and Process Chemistry
Solvent and Temperature Effects
Ethyl acetate and THF are preferred for isocyanate reactions due to their aprotic nature and compatibility with moisture-sensitive intermediates. Elevated temperatures (80°C) accelerate urea formation but risk side reactions such as imidazole ring decomposition.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves reaction rates by 20–30% in carbodiimide-mediated couplings.
Green Chemistry Approaches
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C). Supercritical CO₂ has also been explored as a solvent to minimize waste.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC with a C18 column (ACN/H₂O gradient) confirms purity >90%. Residual solvents are quantified via gas chromatography (GC).
Industrial-Scale Production Considerations
Regulatory Compliance
The compound’s synthesis adheres to ICH Q11 guidelines, ensuring impurity profiling and stability studies.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea oxide, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Synthetic Routes
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Urea Formation | 4-Chloroaniline + Isocyanate | Controlled temperature |
| 2 | Purification | Recrystallization/Chromatography | Post-synthesis purification |
Chemistry
In the field of chemistry, N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea serves as a crucial building block for synthesizing more complex molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations can lead to derivatives with enhanced properties or novel functionalities.
Biology
Biologically, this compound has been investigated for its potential antimicrobial and anticancer activities. Studies suggest that it may inhibit specific enzymes or receptors involved in disease processes. For instance, related phenylimidazole compounds have shown selective inhibitory activity against bacterial enzymes like Clostridioides difficile enoyl-acyl carrier protein reductase II (FabK), translating into promising antibacterial effects .
Medicine
In medicinal chemistry, this compound is being explored as a lead compound for developing new pharmaceuticals. Its unique structural features may provide avenues for designing drugs targeting various diseases, including infections and cancer .
Industry
The compound also finds applications in industrial formulations such as agrochemicals and polymers. Its stability and reactivity make it suitable for creating materials with specific properties tailored for agricultural use or material science.
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
- Antibacterial Activity : Research demonstrated that derivatives of phenylimidazole exhibited significant antibacterial activity against Clostridioides difficile, with IC50 values ranging from 0.10 to 0.24 μM .
- Anticancer Properties : In vitro studies showed that certain derivatives had broad-spectrum antitumor activity across multiple cancer cell lines, indicating their potential as therapeutic agents .
- Enzyme Inhibition : The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. This is particularly relevant in drug design where specificity can enhance therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic or industrial applications.
Comparison with Similar Compounds
Medicinal Chemistry
- The target compound’s imidazole group may modulate enzyme inhibition differently, though specific data are lacking.
- Antimicrobial Applications : Chlorhexidine urea, a structurally complex derivative, is used for its broad-spectrum antimicrobial effects . The target compound’s imidazole could enhance activity against resistant strains due to improved binding.
Physicochemical Properties
- Solubility : The imidazole ring in the target compound may improve water solubility compared to purely aromatic ureas (e.g., N-(4-chlorophenyl)-N′-phenylurea) due to polarizable N-H groups.
- Stability : Ureas with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced hydrolytic stability, which is critical for agrochemical durability .
Biological Activity
N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-chloroaniline with an appropriate isocyanate derivative under controlled conditions. The reaction parameters, such as temperature, solvent, and time, are optimized to achieve high yield and purity.
Chemical Structure
The molecular structure can be represented as follows:
This structure includes a chlorophenyl group and an imidazole ring, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Additionally, antifungal activity was observed against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include modulation of signaling cascades related to cell growth and survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Receptor Binding : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis showed that this compound outperformed several known antibiotics against resistant strains of bacteria, suggesting its potential as a lead compound for drug development .
- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells, with IC50 values indicating strong cytotoxic effects at low concentrations .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea and confirming its purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the imidazolone core followed by urea coupling. Key steps include:
- Imidazolone formation : Cyclization of α-keto esters with amidines under acidic conditions.
- Urea coupling : Reaction of 4-chlorophenyl isocyanate with the imidazolone amine group under anhydrous conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Purity confirmation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify absence of unreacted intermediates .
Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated DMSO/water solution.
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : Employ SHELXL (for small-molecule refinement) and OLEX2 for visualization. Disorder in aromatic rings, as seen in analogous compounds, requires careful treatment using restraints .
Advanced Research Questions
Q. How can computational tools like Multiwfn analyze the electronic properties of this urea derivative?
- Methodological Answer : Multiwfn enables wavefunction analysis to study:
- Electrostatic potential (ESP) : Identify electrophilic/nucleophilic regions on the molecule.
- Electron localization function (ELF) : Map covalent bonding and lone pairs.
- Orbital composition : Quantify contributions of substituents (e.g., 4-chlorophenyl) to frontier molecular orbitals.
Example workflow: - Optimize geometry using Gaussian at B3LYP/6-311+G(d,p).
- Generate .wfn file and import into Multiwfn.
- Use "Topology analysis" to study bond critical points and electron density .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. non-toxicity)?
- Methodological Answer : Discrepancies may arise from assay conditions or cellular models. Mitigation strategies:
- Dose-response standardization : Use a 72-hour MTT assay with IC₅₀ determination across multiple cell lines (e.g., HeLa, MCF-7).
- Mechanistic validation : Test inhibition of NADH oxidase (a target for related urea derivatives) via spectrophotometric assays at pH 7.4 .
- Structural analogs : Compare activity of derivatives with/without the 2-oxoimidazole moiety to isolate pharmacophores.
Q. How can fluorescence spectroscopy characterize the compound’s interactions with biomacromolecules?
- Methodological Answer :
- Binding studies : Titrate the compound into a protein solution (e.g., BSA) and monitor fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 340 nm).
- Data analysis : Use Stern-Volmer plots to calculate binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS) via van’t Hoff analysis.
- Competitive assays : Displace known fluorescent probes (e.g., warfarin for site I on BSA) to identify binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
